Methyl 3-cyclopropylacrylate
Overview
Description
Scientific Research Applications
Methyl 3-cyclopropylacrylate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers, including polyesters and polyacrylates.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Safety and Hazards
Preparation Methods
Methyl 3-cyclopropylacrylate can be synthesized through the esterification of acrylic acid and cyclopropanol. The reaction typically involves the use of a suitable catalyst to facilitate the esterification process . The general reaction conditions include:
Reactants: Acrylic acid and cyclopropanol
Catalyst: Acidic catalyst such as sulfuric acid
Temperature: Elevated temperatures to accelerate the reaction
Solvent: Organic solvents like toluene or xylene to dissolve the reactants
Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Methyl 3-cyclopropylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Polymerization: It can act as a monomer in polymerization reactions to form polymers like polyesters and polyacrylates.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acidic or basic catalysts depending on the reaction type
Mechanism of Action
The mechanism of action of methyl 3-cyclopropylacrylate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Methyl 3-cyclopropylacrylate can be compared with other similar compounds such as:
Methyl acrylate: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.
Ethyl 3-cyclopropylacrylate: Similar but with an ethyl ester group instead of a methyl ester group, affecting its reactivity and solubility.
Cyclopropylacrylic acid: The acid form of the compound, which is more reactive in certain chemical reactions.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications .
Properties
IUPAC Name |
methyl (E)-3-cyclopropylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOZKZLEDMDSB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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